5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique molecular structure characterized by multiple functional groups, which contribute to its bioactivity and efficacy.
This compound is classified under the category of pharmaceutical intermediates and is noted for its potential in drug development, particularly in the realm of anti-infective agents. Its systematic name provides insight into its structural components, including fluorinated groups and azabicyclic structures, which are often associated with enhanced biological activity.
The synthesis of 5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide typically involves several key steps:
These synthetic steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 514.65 g/mol. The structure features:
The molecular structure can be represented using various notations such as SMILES and InChI:
CC(C)c1nnc(C)n1[C@@H]2C[C@H]3CC[C@@H](C2)N3CC[C@H](NC(=O)C4CCC(F)(F)CC4)c5cscc5
This structural complexity suggests potential interactions with multiple biological pathways.
The reactivity of 5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide can be analyzed through various chemical transformations:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide primarily involves its interaction with specific biological targets:
Quantitative data on binding affinities and inhibition constants would provide deeper insights into its pharmacodynamics.
The physical properties of 5,5-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-2-piperidinecarboxamide include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties further.
The compound has several potential applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7